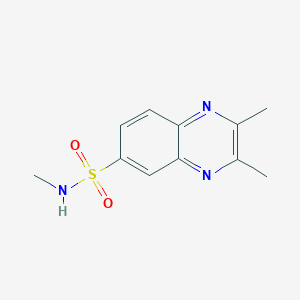

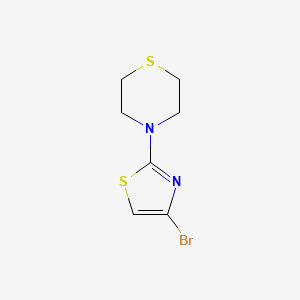

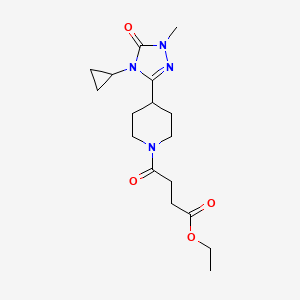

![molecular formula C15H11Cl3FNO3S B2638371 N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide CAS No. 867136-35-4](/img/structure/B2638371.png)

N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide is a chemical compound that is commonly used in scientific research for its unique properties. This compound is also known as TFEB inhibitor due to its ability to inhibit the activity of transcription factor EB (TFEB). TFEB is a vital protein that plays a crucial role in autophagy and lysosomal biogenesis. Inhibition of TFEB can lead to a decrease in autophagy and lysosomal biogenesis, making N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide a valuable tool in scientific research.

Applications De Recherche Scientifique

Organic Synthesis

Monosubstituted thioureas, including N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides, play a crucial role in organic synthesis. They serve as versatile reagents for constructing various heterocyclic and acyclic compounds. Specifically, N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides can be synthesized via hydrazinolysis of acylated thioureas. These compounds find applications in designing novel molecules with specific properties and functionalities .

Medicinal Chemistry

The thiourea fragment within N-(2,2,2-trichloro-1-((4-fluorophenyl)sulfonyl)ethyl)benzamide is an active pharmacophore group. Researchers explore its potential as a component in drug design. Some thioureas exhibit biological activity, such as inhibiting enzymes or channels. For instance, effective inhibitors of the GADD34:PP1 holoenzyme complex and moderate inhibitors of the hERG potassium channel have been identified among these compounds .

Agriculture

Monosubstituted thioureas have applications in agriculture as biologically active substances. Their use extends to crop protection, soil health, and pest management. Researchers investigate their effects on plant growth, disease resistance, and stress tolerance .

Material Science

Thioureas and related compounds contribute to material science. They participate in the synthesis of functional materials, including polymers, catalysts, and sensors. The unique properties of N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides make them valuable building blocks for designing novel materials .

Environmental Chemistry

Researchers explore the environmental fate and behavior of N-(2,2,2-trichloro-1-((4-fluorophenyl)sulfonyl)ethyl)benzamide. This includes studying its degradation pathways, persistence, and potential impact on ecosystems. Understanding its behavior in soil, water, and air is essential for risk assessment .

Computational Chemistry

Molecular docking studies can provide insights into the interactions between N-(2,2,2-trichloro-1-((4-fluorophenyl)sulfonyl)ethyl)benzamide and biological targets. Computational simulations help predict binding affinities and guide drug discovery efforts .

Propriétés

IUPAC Name |

N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3FNO3S/c16-15(17,18)14(20-13(21)10-4-2-1-3-5-10)24(22,23)12-8-6-11(19)7-9-12/h1-9,14H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXHCRZDHXQJKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2638294.png)

![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime](/img/structure/B2638295.png)

![N-benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2638299.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid](/img/structure/B2638303.png)

![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2638308.png)